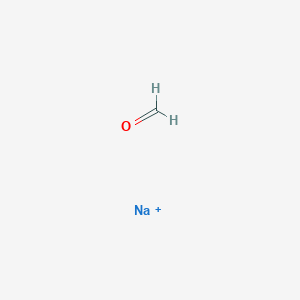

Sodium;formaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57450-19-8 |

|---|---|

Molecular Formula |

CH2NaO+ |

Molecular Weight |

53.016 g/mol |

IUPAC Name |

sodium;formaldehyde |

InChI |

InChI=1S/CH2O.Na/c1-2;/h1H2;/q;+1 |

InChI Key |

RDJZMAAVUNPJDM-UHFFFAOYSA-N |

Canonical SMILES |

C=O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Rongalite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, chemically known as sodium hydroxymethanesulfinate (Na+HOCH2SO2−), is a versatile and commercially significant chemical compound.[1] It is also recognized by other names such as sodium formaldehyde (B43269) sulfoxylate (B1233899) and Bruggolite.[1] This guide provides an in-depth overview of its core physicochemical properties, analytical methodologies, and key applications, with a focus on the technical details relevant to scientific research and development.

Physicochemical Properties

Rongalite is typically available as a dihydrate (NaHSO₂·CH₂O·2H₂O), appearing as colorless or white crystals or pieces.[1][2] It is highly soluble in water but only slightly soluble in alcohol.[2] The anhydrous form is more stable, though the dihydrate will gradually decompose in humid air.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Rongalite

| Property | Value | References |

| Chemical Formula | CH₃NaO₃S (anhydrous) | [1] |

| CH₇NaO₅S (dihydrate) | [3] | |

| Molar Mass | 118.10 g/mol (anhydrous) | [1] |

| 154.14 g/mol (dihydrate) | [1] | |

| Appearance | Colorless crystals or white pieces | [1][2] |

| Melting Point | 64-68 °C (dihydrate, decomposes) | [2] |

| Decomposition Temperature | Begins to decompose at 80 °C, completely at 110-120 °C | [2] |

| Solubility in Water | Approx. 600 g/L (dihydrate) | [1] |

| Density | 1.80-1.85 g/cm³ (dihydrate) | [2] |

| pH of Aqueous Solution | 9.5 - 10.5 |

Chemical Stability and Reactivity

Rongalite exhibits strong reducing properties, particularly at elevated temperatures.[2] Its stability is significantly influenced by environmental conditions:

-

Thermal Decomposition: The aqueous solution of Rongalite begins to decompose at temperatures above 60°C.[4] Upon heating to 120°C, it decomposes to produce toxic gases, including formaldehyde and hydrogen sulfide.[4]

-

Acidic Decomposition: Rongalite is readily decomposed by dilute acids.[3]

-

Atmospheric Stability: While the anhydrous form is quite stable, the dihydrate gradually breaks down in the presence of moist air.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3]

Experimental Protocols

Determination of Purity

Iodometric Titration (for separate determination of Rongalite and Sodium Hydrosulfite):

This method allows for the distinct quantification of Rongalite and sodium hydrosulfite in a solution.[5]

-

Total Reductant Titration:

-

Take a known volume of the sample solution.

-

Mix with a formalin solution.

-

Titrate the mixture with a standardized iodine solution in the presence of a starch indicator. This determines the total content of Rongalite and sodium hydrosulfite.[5]

-

-

Rongalite Titration:

-

Take an identical volume of the sample solution.

-

Heat the solution at 40-50°C for 10-40 minutes to selectively decompose the sodium hydrosulfite.[5]

-

Cool the solution and mix with a formalin solution.

-

Titrate with the standardized iodine solution and starch indicator to determine the Rongalite content.[5]

-

-

Calculation:

-

The sodium hydrosulfite content is calculated by the difference between the total reductant titration and the Rongalite titration.[5]

-

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of Rongalite.[6][7]

-

Column: A Newcrom R1 or C18 column is suitable for separation.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive, is a common mobile phase. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[6][7]

-

Detection: UV detection is typically used.

-

Note: The exact gradient, flow rate, and temperature must be optimized for the specific instrument and column used.

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[8][9]

-

A small, accurately weighed sample of Rongalite is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

The weight loss is recorded as a function of temperature to create a thermogram.

-

The thermogram can be used to identify the temperatures at which decomposition events occur.[8]

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions and thermal events.[10][11]

-

A small, weighed sample of Rongalite is sealed in a DSC pan.

-

An empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate in the DSC instrument.

-

The difference in heat flow between the sample and the reference is measured, revealing events such as melting and decomposition.[10]

Key Reactions and Mechanisms

Rongalite is a versatile reagent in organic synthesis, primarily utilized as a source of the sulfoxylate anion (SO₂²⁻) and as a reducing agent.[12]

Synthesis of Rongalite

Rongalite is commercially prepared from sodium dithionite (B78146) and formaldehyde.[1] This reaction is quantitative and can be used for the determination of dithionite.[1]

Caption: Synthesis of Rongalite from sodium dithionite and formaldehyde.

Synthesis of Sulfones

Rongalite is a key reagent for the synthesis of sulfones through its reaction with alkylating agents like alkyl halides.[12]

Caption: General reaction scheme for the synthesis of sulfones using Rongalite.

Reduction of Vat Dyes

In the textile industry, Rongalite is used as a reducing agent for vat dyeing. It converts the insoluble vat dye into its soluble leuco form, which can then impregnate the fabric.[13][14]

Caption: The role of Rongalite in the reduction step of vat dyeing.

Redox-Initiated Polymerization

Rongalite can be used as a component of a redox initiator system, often paired with an oxidizing agent like a persulfate, to initiate polymerization at lower temperatures than thermal initiation.[14][15]

Caption: Simplified workflow of redox-initiated polymerization using Rongalite.

Conclusion

Rongalite is a compound with a rich chemistry and a broad range of applications. Its well-defined physicochemical properties, coupled with its reactivity as a potent reducing agent and a source of the sulfoxylate anion, make it an invaluable tool in both industrial processes and synthetic organic chemistry. This guide provides a foundational understanding of Rongalite for researchers and professionals, highlighting the key technical aspects necessary for its effective and safe utilization.

References

- 1. Rongalite - Wikipedia [en.wikipedia.org]

- 2. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. | Semantic Scholar [semanticscholar.org]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. CN103063666A - Method for detecting rongalite in food - Google Patents [patents.google.com]

- 5. SU1645890A1 - Method for determining sodium hydrosulfite and rongalite in bleaching solution - Google Patents [patents.google.com]

- 6. Sodium hydroxymethanesulfinate | SIELC Technologies [sielc.com]

- 7. Separation of Sodium hydroxymethanesulfinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Analysis [intertek.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vat dye - Wikipedia [en.wikipedia.org]

- 14. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Sodium Formaldehyde (B43269) Sulfoxylate (B1233899)

Disclaimer: This document synthesizes publicly available data for informational purposes. Researchers should consult primary literature and conduct their own experiments to establish specific safety and performance parameters.

Introduction

Sodium formaldehyde sulfoxylate (SFS), commonly known by the trade name Rongalite, is a potent reducing agent with the chemical formula Na⁺HOCH₂SO₂⁻.[1][2] Typically supplied as a dihydrate (CH₃NaO₃S·2H₂O), this compound is utilized across various industries, including vat dyeing, redox polymerization initiation, and even in some cosmetic applications.[1][3][4][5] Despite its utility, sodium formaldehyde sulfoxylate is thermally labile, and its decomposition can be triggered by heat, moisture, and acidic conditions, leading to the release of toxic and flammable gases.[3][6]

A thorough understanding of the thermal decomposition characteristics of SFS is critical for ensuring safe handling, storage, and application, particularly in sensitive fields such as drug development where stability and impurity profiles are paramount. This guide provides a comprehensive technical overview of the thermal decomposition of sodium formaldehyde sulfoxylate, summarizing key quantitative data, outlining experimental protocols for its analysis, and visualizing the decomposition pathways.

Physicochemical Properties

Sodium formaldehyde sulfoxylate is a white, crystalline solid.[7] The dihydrate is the common commercial form and is highly soluble in water.[1][6] The stability of SFS is a significant concern; it is known to be hygroscopic and can decompose in the presence of humid air or water.[3][6] Contact with acids or strong oxidizing agents can lead to rapid and hazardous reactions.[3]

Thermal Stability and Decomposition Profile

The thermal decomposition of sodium formaldehyde sulfoxylate is a complex process influenced by various factors, including temperature, atmospheric conditions, and the presence of moisture or acids. The reported onset of decomposition varies significantly across different sources, likely due to varying experimental conditions and the form of the material (anhydrous vs. dihydrate, solid vs. aqueous solution).

Quantitative Decomposition Data

The following table summarizes the key thermal decomposition parameters reported in the literature.

| Parameter | Value (°C) | Conditions/Notes | Source(s) |

| Melting Point (Dihydrate) | 63 - 68 °C | [1][3][4][6] | |

| Decomposition Onset | ~51 °C | Reported in safety data sheets. | [3] |

| Decomposition (Aqueous) | > 60 °C | Aqueous solution begins to decompose. | [6] |

| Decomposition Onset (Solid) | ~80 °C | Begins to decompose with H₂S release. | [8] |

| Full Decomposition | ~110 °C | Complete decomposition of the solid. | [8] |

| Decomposition (in Acid) | ~120 °C | Liberates toxic gases upon contact with acid. | [6] |

| Decomposition Temperature | ~125 °C | Reported in a safety data sheet. | [7] |

Decomposition Pathways and Products

The degradation of sodium formaldehyde sulfoxylate can proceed through several pathways depending on the environmental conditions. The primary decomposition reaction involves the breakdown of the hydroxymethanesulfinate ion into smaller, more stable molecules.

Major Decomposition Products

Upon heating, SFS decomposes to release a variety of gaseous and solid byproducts. The composition of these products is highly dependent on the conditions of decomposition (e.g., presence of oxygen, water, or acid).

| Condition | Decomposition Products | Source(s) |

| Thermal (General) | Formaldehyde (HCHO), Sulfur Oxides (SOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | [3][9] |

| In the presence of Acid | Formaldehyde (HCHO), Hydrogen Sulfide (H₂S) | [6][8] |

| In the presence of Moisture | Sodium Bisulfite (NaHSO₃), Sodium Formate (HCOONa), Hydrogen Sulfide (H₂S), Formic Acid (HCOOH), Methanol (CH₃OH) | [10] |

| In Aqueous Solution | Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃), Sodium Sulfide (Na₂S) | [11] |

| In the presence of Air/Oxygen | Thiosulfates, Sulfites, Free Sulfur | [12] |

Visualized Decomposition Pathways

The following diagram illustrates the key decomposition routes for sodium formaldehyde sulfoxylate under different environmental stimuli.

Experimental Protocols for Decomposition Analysis

Analyzing the thermal decomposition of SFS requires specialized instrumentation. The following sections describe representative methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and kinetics.

Objective: To determine the thermal stability and decomposition profile of sodium formaldehyde sulfoxylate.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA or similar) is used.[13]

-

Sample Preparation: A small, representative sample of SFS (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., platinum or alumina).[13]

-

Experimental Conditions:

-

Atmosphere: The sample is heated under a controlled flow of an inert gas (e.g., nitrogen at 20 mL/min) to study intrinsic thermal stability, or under an oxidative atmosphere (e.g., air) to assess environmental stability.[13][14]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 2.5, 5, 10, or 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition process.[13]

-

-

Data Analysis: The resulting data (mass vs. temperature) is plotted. The onset of decomposition is identified as the temperature at which significant mass loss begins. Kinetic parameters, such as activation energy, can be calculated using isoconversional methods.[13][15]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of melting and decomposition and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of SFS (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: The experiment is run under a continuous purge of inert gas (e.g., nitrogen).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points (e.g., 25 °C to 300 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The peak temperatures and integrated peak areas provide information on the transition temperatures and enthalpies.[16][17]

High-Performance Liquid Chromatography (HPLC) for Product Quantification

HPLC can be used to quantify the amount of SFS indirectly by measuring the formaldehyde released upon its controlled decomposition.

Objective: To quantify the amount of sodium formaldehyde sulfoxylate in a sample.

Methodology:

-

Sample Preparation & Derivatization:

-

An aqueous solution of the sample is prepared.

-

The SFS in the sample is decomposed under controlled conditions to release formaldehyde.

-

The released formaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative that can be detected by UV-Vis spectroscopy.[18]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as an Agilent TC-C18 (250mm x 4.6mm, 5µm), is used.[18]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 70:30), is employed.[18]

-

Flow Rate: A constant flow rate, such as 1.0 mL/min, is maintained.[18]

-

Detection: The DNPH derivative of formaldehyde is detected using a UV detector at a specific wavelength (e.g., 355 nm).[18]

-

-

Quantification: A calibration curve is generated using known concentrations of formaldehyde standards. The concentration of formaldehyde in the sample is determined by comparing its peak area to the calibration curve, which can then be used to calculate the original amount of SFS.[18]

The following diagram outlines the general workflow for this HPLC-based analysis.

Conclusion

The thermal decomposition of sodium formaldehyde sulfoxylate is a critical consideration for its safe and effective use. Decomposition can be initiated at temperatures as low as 51-60°C, particularly in aqueous solutions or in the presence of moisture, and is accelerated by acidic conditions.[3][6] The process results in the evolution of hazardous gases, including formaldehyde, hydrogen sulfide, and sulfur oxides.[3][6] A multi-faceted analytical approach employing techniques such as TGA, DSC, and HPLC is essential for fully characterizing the stability of SFS and quantifying its decomposition products. Professionals in research and drug development must implement rigorous handling protocols and stability studies to mitigate the risks associated with the thermal lability of this compound.

References

- 1. Sodium Formaldehyde Sulfoxylate or Sulphoxylate Manufacturers, SDS [mubychem.com]

- 2. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. fishersci.nl [fishersci.nl]

- 4. atamankimya.com [atamankimya.com]

- 5. Sodium formaldehydesulfoxylate - American Chemical Society [acs.org]

- 6. chembk.com [chembk.com]

- 7. highmountainco.com [highmountainco.com]

- 8. rongdachemical.com [rongdachemical.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. CN102633608A - Production method of sodium formaldehyde sulfoxylate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US2046507A - Stable sodium formaldehyde sulphoxylate and process of preparing the same - Google Patents [patents.google.com]

- 13. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization [mdpi.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. membranetechnology.org [membranetechnology.org]

- 16. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. caod.oriprobe.com [caod.oriprobe.com]

The Chemistry and History of a Potent Reducing Agent: A Technical Guide to Sodium Formaldehyde Sulfoxylate

Introduction

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), a compound with a rich and multifaceted history, stands as a cornerstone in various industrial chemical processes. Known commercially as Rongalite, this potent reducing agent has evolved from an early potential therapeutic to an indispensable component in the textile, polymer, and pharmaceutical industries. This technical guide delves into the history of its discovery, detailed methodologies of its synthesis, and its key physicochemical properties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Initially explored for its potential as an antidote for heavy metal poisoning, the true value of sodium formaldehyde sulfoxylate was realized in its exceptional reducing capabilities.[1][2] Its journey from a pharmaceutical hopeful to an industrial workhorse is a testament to the enduring utility of well-characterized chemical compounds. Today, it is primarily utilized in vat dyeing, as a bleaching agent, and as a component in redox initiator systems for polymerization.[1][3]

Physicochemical Properties

Sodium formaldehyde sulfoxylate is typically available as a dihydrate (NaHSO₂·CH₂O·2H₂O), presenting as white, translucent crystals or lumps.[3][4] It is highly soluble in water but sparingly soluble in ethanol. The compound is known for its instability in acidic solutions, where it decomposes.[5]

| Property | Value | References |

| Molecular Formula | CH₃NaO₃S (anhydrous) | [6] |

| Molar Mass | 118.10 g/mol (anhydrous), 154.12 g/mol (dihydrate) | [6][7] |

| Melting Point | 64-68 °C (dihydrate) | [8] |

| Density | 1.8 g/cm³ (20 °C) | [8] |

| Solubility in Water | ~600 g/L | [7] |

| pH of Solution (100g/L) | 9.5 - 10.5 | [8][9] |

Historical Development and Synthesis Methodologies

The synthesis of sodium formaldehyde sulfoxylate has undergone significant evolution since its inception. Early methods relied on the reduction of sulfur dioxide or bisulfites in the presence of formaldehyde, while modern industrial production favors the use of sodium dithionite (B78146).

Early Synthesis Methods

1. Seifert and Meves (1908): Zinc Dust Reduction of Sulfur Dioxide and Formaldehyde

One of the earliest documented methods for producing a precursor to sodium formaldehyde sulfoxylate was detailed in a 1908 US patent by Bruno R. Seifert and Otto W. Meves, assigned to the Heyden Chemical Works.[1] This process involved the reduction of formaldehyde and sulfur dioxide with zinc dust.

Experimental Protocol:

-

An aqueous paste is created containing zinc dust.

-

Formaldehyde and sulfur dioxide are introduced into the paste.

-

The zinc dust acts as a reducing agent, forming a zinc formaldehydesulfoxylate salt.

-

The resulting zinc salt is then converted to the sodium salt by treatment with sodium hydroxide (B78521) or sodium carbonate.[1]

2. Heyl and Greer (1922): Improved Synthesis from Formaldehyde and Sodium Bisulfite

In 1922, Frederick W. Heyl and Frank E. Greer of the Upjohn Company reported an improved synthesis based on a 1913 German patent.[1] This method involved the treatment of a mixture of formaldehyde and sodium hydrogen sulfite (B76179) with zinc dust and zinc oxide.

Experimental Protocol:

-

A mixture of formaldehyde and sodium hydrogen sulfite is prepared.

-

A mixture of zinc dust and zinc oxide is added to the formaldehyde-bisulfite adduct.

-

The reaction proceeds, followed by a purification process to yield the final product.[1]

3. Binns (1935): A Similar Approach with a Focus on Pressure and Temperature Control

A 1935 patent by Frederick W. Binns, assigned to the Virginia Smelting Co., described a similar synthesis starting from zinc, sulfur dioxide, and formaldehyde.[1][10] This method emphasized the importance of cooling the reaction mass initially and then heating it under pressure to complete the reaction.[10]

Experimental Protocol:

-

Zinc formaldehyde bisulfite is treated with a caustic alkali metal compound (e.g., sodium hydroxide) and zinc dust in water.

-

The reaction mixture is cooled to manage the initial exothermic reaction.

-

The mass is then heated in a closed vessel at a temperature approaching the boiling point of water to drive the reaction to completion.[10]

Modern Industrial Production

1. Sodium Dithionite and Formaldehyde Method

The contemporary industrial-scale synthesis of sodium formaldehyde sulfoxylate primarily utilizes the reaction of sodium dithionite with formaldehyde.[1][7][11] This method is favored for its efficiency and the relative stability of the product compared to the dithionite starting material.

Experimental Protocol:

The reaction proceeds according to the following equation: Na₂S₂O₄ + 2CH₂O + H₂O → NaHSO₂·CH₂O + NaHSO₃·CH₂O[7]

-

Sodium dithionite is dissolved in an aqueous solution.

-

Formaldehyde is added to the solution. The reaction is quantitative and yields sodium formaldehyde sulfoxylate and sodium formaldehyde bisulfite.[7]

-

The addition of excess formaldehyde helps to stabilize the sodium formaldehyde sulfoxylate in solution by shifting the equilibrium away from decomposition products.[7][11]

2. One-Step Process with Sodium Metabisulfite

A newer, one-step process has been developed utilizing sodium metabisulfite, zinc powder, and formaldehyde as the raw materials.[2][12] This method is characterized by its short process time and stable technical conditions.[3]

Experimental Protocol:

The reaction follows this stoichiometry: Na₂S₂O₅ + 2Zn + 2CH₂O + 6H₂O → 2NaHSO₂·CH₂O·2H₂O + ZnO + Zn(OH)₂[12]

-

Sodium metabisulfite, water, zinc powder, and formaldehyde solution are added to a reactor in a mass ratio of approximately 10:9:8 (Na₂S₂O₅:Zn:CH₂O).[2]

-

The reaction is initiated at an activation temperature of ≤45°C.[2]

-

The temperature is then raised to a maximum of 95-102°C for a pyroreaction time of 90 minutes.[2]

-

After the reaction, the mixture is cooled to below 50°C for solid-liquid separation to remove zinc sludge (zinc oxide and zinc hydroxide).[12]

-

The resulting filtrate is then subjected to evaporation and crystallization to obtain the final product.[12]

Conclusion

From its early investigation as a potential pharmaceutical to its current status as a vital industrial chemical, sodium formaldehyde sulfoxylate has a well-documented history of discovery and development. The evolution of its synthesis from early zinc-based reduction methods to more streamlined modern industrial processes highlights the continuous drive for efficiency and product quality in chemical manufacturing. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers and professionals working with this important reducing agent.

References

- 1. Sodium formaldehydesulfoxylate - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. rongdachemical.com [rongdachemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. Sodium formaldehyde sulfoxylate dihydrate | CH7NaO5S | CID 23666330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rongalite - Wikipedia [en.wikipedia.org]

- 8. Sodium formaldehydesulfoxylate dihydrate | 6035-47-8 [chemicalbook.com]

- 9. Sodium formaldehydesulfoxylate hydrate CAS 149-44-0 | 817068 [merckmillipore.com]

- 10. US2013125A - Method of making alkali-metal formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. rongdachemical.com [rongdachemical.com]

Quantum Chemical Calculations on Sodium Hydroxymethanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile and powerful reducing agent with significant applications in organic synthesis, industrial processes, and pharmaceuticals. Its efficacy is rooted in its unique molecular structure and reactivity, which can be profoundly understood through the lens of quantum chemistry. This technical guide provides an in-depth exploration of sodium hydroxymethanesulfinate, presenting a framework for its computational analysis using quantum chemical methods. The guide includes a review of its structural and spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and a proposed methodology for conducting quantum chemical calculations. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this important chemical compound.

Introduction

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂), commonly sold as the dihydrate, is a sulfur-containing organic compound with a wide array of applications. It serves as a potent reducing agent in vat dyeing, a component in redox initiator systems for emulsion polymerization, and has niche uses in water treatment and as an antioxidant in pharmaceutical formulations.[1][2] The reactivity of sodium hydroxymethanesulfinate stems from its ability to act as a source of the sulfoxylate (B1233899) anion (SO₂²⁻), making it a valuable reagent for introducing SO₂ groups into organic molecules and for the synthesis of sulfones.

Understanding the electronic structure, molecular geometry, and vibrational frequencies of sodium hydroxymethanesulfinate is paramount for elucidating its reaction mechanisms and for designing new applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful avenue for achieving this understanding. This guide outlines the key molecular properties of sodium hydroxymethanesulfinate, provides detailed experimental protocols, and presents a robust methodology for its computational study.

Physicochemical and Structural Data

The fundamental properties of sodium hydroxymethanesulfinate are summarized in the table below. These data are essential for both experimental handling and as a baseline for computational validation.

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate

| Property | Value | Reference |

| Molecular Formula | CH₃NaO₃S | [3] |

| Molecular Weight | 118.09 g/mol (anhydrous) | [3] |

| 154.12 g/mol (dihydrate) | [4] | |

| Appearance | Colorless crystals or white powder | [5][6] |

| Melting Point | ~120 °C (decomposes) | |

| 64.5 °C (dihydrate) | [5] | |

| Solubility in Water | ~600 g/L (dihydrate) | [5] |

| pH | 9.5-10.5 (aqueous solution) | [4] |

| CAS Number | 149-44-0 (anhydrous) | [3] |

| 6035-47-8 (dihydrate) | [4] |

Molecular Structure

The molecular structure of sodium hydroxymethanesulfinate dihydrate has been confirmed by X-ray crystallography.[3] The sulfinate group exhibits a pyramidal geometry at the sulfur atom.[5] While the full crystallographic data from the original publications by Tuter were not accessible for this review, the following table presents typical bond lengths and angles for the hydroxymethanesulfinate anion, which can be used as a starting point for computational modeling. These values are based on established data for similar organic sulfur compounds.

Table 2: Typical Molecular Geometry of the Hydroxymethanesulfinate Anion

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths | S-O | ~1.50 Å |

| S-C | ~1.85 Å | |

| C-O | ~1.43 Å | |

| C-H | ~1.09 Å | |

| O-H | ~0.96 Å | |

| Bond Angles | O-S-O | ~110° |

| O-S-C | ~106° | |

| S-C-O | ~112° | |

| H-C-H | ~109.5° | |

| S-C-H | ~109.5° | |

| C-O-H | ~109° |

Note: The values in Table 2 are illustrative and should be optimized through quantum chemical calculations for accurate representations.

Experimental Protocols

Synthesis of Sodium Hydroxymethanesulfinate (Rongalite)

Sodium hydroxymethanesulfinate can be synthesized via the reduction of a formaldehyde-bisulfite adduct. The following protocol is a laboratory-scale adaptation of established industrial methods.[7][8][9]

Materials:

-

Sodium dithionite (B78146) (Na₂S₂O₄) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Formaldehyde (B43269) solution (37% w/w)

-

Sodium hydroxide (B78521) (NaOH) or Zinc powder (Zn)

-

Deionized water

Procedure (using Sodium Dithionite):

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of sodium dithionite in deionized water.

-

Slowly add a solution containing 2 moles of formaldehyde to the flask while stirring. An exothermic reaction will occur.

-

Add 1 mole of sodium hydroxide to the reaction mixture.

-

Continue stirring the solution until the reaction is complete, which can be monitored by the disappearance of the reducing potential of the dithionite.

-

To precipitate the product, add an equal volume of cold ethanol to the solution. Sodium sulfite (B76179) will precipitate out.

-

Filter the mixture to remove the sodium sulfite.

-

The filtrate, containing the sodium hydroxymethanesulfinate, is then concentrated under vacuum to yield a syrup.

-

Upon standing, the syrup will solidify. The solid can be recrystallized from hot ethanol to obtain purified crystals of sodium hydroxymethanesulfinate dihydrate.[7]

Workflow for the Synthesis of Sodium Hydroxymethanesulfinate:

Characterization

The synthesized sodium hydroxymethanesulfinate should be characterized to confirm its identity and purity. Key analytical techniques include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for Sodium Hydroxymethanesulfinate

| Technique | Observation | Assignment | Reference |

| FT-IR (Solid State) | ~3400 cm⁻¹ (broad) | O-H stretch (water of hydration and alcohol) | [10] |

| ~2950 cm⁻¹ | C-H stretch | [10] | |

| 995 cm⁻¹ (strong) | SO₂ symmetric stretch | [10] | |

| 727 cm⁻¹ (strong) | C-S stretch | [10] | |

| ¹H NMR (D₂O) | ~4.2 ppm (singlet) | -CH₂- | (Illustrative) |

| ¹³C NMR (D₂O) | ~65 ppm | -CH₂- | [11] (Illustrative) |

Note: NMR data are illustrative and based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

Quantum Chemical Calculation Protocol

To investigate the electronic and structural properties of sodium hydroxymethanesulfinate, Density Functional Theory (DFT) calculations are recommended.

Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.

Proposed Methodology:

-

Model System: The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) is the primary species of interest. The sodium counter-ion can be included for calculations of the salt, and explicit water molecules for the dihydrate.

-

Geometry Optimization:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.

-

Basis Set: 6-311G+(d,p) or a larger basis set like aug-cc-pVTZ should be employed to accurately describe the electronic structure, particularly the diffuse functions on the anionic oxygen atoms and polarization functions on all atoms.

-

Solvation: To model the system in an aqueous environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) should be used.

-

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical IR spectrum.

-

NMR Calculations: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. Calculated shifts should be referenced against a standard like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

-

Analysis of Electronic Properties: Further analysis can include the calculation of Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution, and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess reactivity.

Illustrative Computational Results

The following tables present hypothetical but realistic results that could be obtained from the quantum chemical calculations described above.

Table 4: Calculated Molecular Geometry of Hydroxymethanesulfinate Anion (B3LYP/6-311G+(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | S-O | 1.51 Å |

| S-C | 1.87 Å | |

| C-O | 1.42 Å | |

| C-H | 1.09 Å | |

| O-H | 0.97 Å | |

| Bond Angles | O-S-O | 109.5° |

| O-S-C | 105.8° | |

| S-C-O | 111.5° |

Table 5: Calculated Vibrational Frequencies and NMR Chemical Shifts

| Property | Calculated Value | Experimental Value |

| IR Frequencies | ||

| SO₂ symmetric stretch | ~990 cm⁻¹ | 995 cm⁻¹[10] |

| C-S stretch | ~720 cm⁻¹ | 727 cm⁻¹[10] |

| NMR Shifts | ||

| ¹H Chemical Shift (-CH₂-) | ~4.1 ppm | ~4.2 ppm |

| ¹³C Chemical Shift (-CH₂-) | ~66 ppm | ~65 ppm[11] |

Reactivity and Signaling Pathways

A key reaction of sodium hydroxymethanesulfinate is its role as a nucleophile in reactions with alkylating agents to form sulfones.[1][2] This reaction is fundamental to its application in organic synthesis.

Reaction with Benzyl (B1604629) Bromide: Sodium hydroxymethanesulfinate reacts with two equivalents of an alkylating agent like benzyl bromide to produce a dibenzyl sulfone. The mechanism is thought to proceed through the initial formation of a sulfinate ester or a C-alkylated intermediate, which then reacts further.

Proposed Reaction Pathway:

Conclusion

Sodium hydroxymethanesulfinate is a compound of significant industrial and synthetic importance. A thorough understanding of its molecular properties through a combination of experimental techniques and quantum chemical calculations is crucial for its effective application and for the development of new technologies. This guide provides a comprehensive overview of the key data, experimental protocols, and a robust computational methodology to facilitate further research into this versatile molecule. The presented framework for DFT calculations, along with the summarized experimental data, serves as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. US2046507A - Stable sodium formaldehyde sulphoxylate and process of preparing the same - Google Patents [patents.google.com]

- 2. Sodium methanesulfinate(20277-69-4) 1H NMR spectrum [chemicalbook.com]

- 3. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]

- 4. Sodium hydroxymethanesulfinate dihydrate = 98.0 RT 6035-47-8 [sigmaaldrich.com]

- 5. Rongalite - Wikipedia [en.wikipedia.org]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Production method of sodium formaldehyde sulfoxylate powder with low contents of free formaldehyde and zinc - Eureka | Patsnap [eureka.patsnap.com]

- 9. Sodium formaldehydesulfoxylate - American Chemical Society [acs.org]

- 10. Structural Examinations of "Sodium FormaldehydeSulfoxylate" by Infrared and Raman Spectroscopy [jstage.jst.go.jp]

- 11. Sodium formaldehyde sulfoxylate dihydrate | CH7NaO5S | CID 23666330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Rongalite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Rongalite (sodium hydroxymethanesulfinate), a versatile reducing agent and synthetic building block. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable data for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectroscopic data for Rongalite (Sodium Hydroxymethanesulfinate Dihydrate) is summarized in the table below. This information is crucial for the qualitative and quantitative analysis of the compound.

| Spectroscopic Technique | Parameter | Observed Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) | A singlet is expected for the methylene (B1212753) (-CH₂-) protons. The exact chemical shift can vary depending on the solvent and concentration. | [1] |

| ¹³C NMR | Chemical Shift (δ) | A single resonance is expected for the methylene carbon. | [1] |

| FTIR | Vibrational Bands (cm⁻¹) | Characteristic peaks for O-H, C-H, S=O, and C-S bonds are expected. | [1] |

| ATR-IR | Vibrational Bands (cm⁻¹) | Similar to FTIR, with potential minor shifts in peak positions and differences in relative intensities. | [1] |

| UV-Vis | λmax (nm) | As a simple sulfinate, significant absorption in the UV-Vis range is not expected unless impurities are present. | [2][3] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of Rongalite.

Objective: To obtain ¹H and ¹³C NMR spectra of Rongalite for structural confirmation and purity analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Rongalite (sodium hydroxymethanesulfinate dihydrate).

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[4][5] Rongalite is freely soluble in water.[6]

-

Ensure the solution is homogeneous. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): Appropriate range to cover all expected proton signals (e.g., 0-10 ppm).

-

Reference: The residual solvent peak (e.g., D₂O at ~4.79 ppm) can be used as an internal reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): Appropriate range to cover all expected carbon signals (e.g., 0-100 ppm).

-

Reference: The deuterated solvent signal can be used for referencing.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the appropriate solvent peak.

-

Objective: To obtain the vibrational spectrum of solid Rongalite to identify characteristic functional groups.

Methodology 1: KBr Pellet Transmission (FTIR) [1][7][8][9][10]

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

-

In an agate mortar, grind 1-2 mg of Rongalite with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Methodology 2: Attenuated Total Reflectance (ATR-IR) [2][11][12]

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11]

-

-

Data Acquisition:

-

Record a background spectrum with the clean, empty ATR crystal.[11]

-

Place a small amount of solid Rongalite powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans.

-

-

Data Processing:

-

Perform baseline correction and, if necessary, an ATR correction to the spectrum.

-

Identify and label the characteristic absorption bands.

-

Objective: To determine the UV-Vis absorption profile of Rongalite in solution.

Methodology: [3][13][14][15][16]

-

Sample Preparation:

-

Prepare a stock solution of Rongalite in a UV-transparent solvent (e.g., deionized water). A typical concentration would be in the range of 1 mg/mL, which can be further diluted.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration, if quantitative analysis is desired.

-

Use quartz cuvettes for measurements in the UV region.[3]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the solvent to be used as a reference (blank).[16]

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the Rongalite solution.

-

Scan a suitable wavelength range (e.g., 200-800 nm).[16]

-

-

Data Processing:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax), if any.

-

Signaling Pathways and Reaction Mechanisms

Rongalite is widely used in organic synthesis as a source of the sulfoxylate (B1233899) anion (SO₂²⁻) for the preparation of sulfones.[7][8][9][17][18][19][20] The general mechanism for the synthesis of symmetrical sulfones from activated olefins is depicted below.

Caption: Reaction mechanism for the synthesis of symmetrical sulfones using Rongalite.

The process begins with the decomposition of Rongalite to generate the highly nucleophilic sulfoxylate dianion. This is followed by a double Michael addition to two equivalents of an activated olefin, such as an α,β-unsaturated ester or ketone, to yield the corresponding symmetrical sulfone.

This guide provides foundational spectroscopic information and standardized protocols for the characterization of Rongalite, aiding researchers in its effective utilization and analysis.

References

- 1. azom.com [azom.com]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. web.uvic.ca [web.uvic.ca]

- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. How To Use Ftir Pellet Press To Prepare Samples For Analysis - Kintek Solution [kindle-tech.com]

- 10. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 11. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. ossila.com [ossila.com]

- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [app.jove.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Rongalite as a sulfone source: a novel copper-catalyzed sulfur dioxide anion incorporation process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Electrochemical Properties of Sodium Formaldehyde Sulfoxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), commonly known as Rongalite, is a powerful reducing agent with diverse applications in industrial processes and chemical synthesis. Despite its widespread use, a comprehensive understanding of its electrochemical properties is not broadly available. This technical guide provides an in-depth analysis of the core electrochemical characteristics of sodium formaldehyde sulfoxylate, including its redox potential and behavior under electrochemical analysis. Detailed experimental protocols for its characterization, alongside diagrams illustrating its decomposition pathways and analytical workflows, are presented to support researchers, scientists, and drug development professionals in leveraging its unique chemical attributes.

Introduction

Sodium formaldehyde sulfoxylate (NaHSO₂·CH₂O), also known as sodium hydroxymethanesulfinate, is a versatile and cost-effective reducing agent.[1] It is commercially available as a dihydrate and is utilized in various industrial applications, including as a bleaching agent in the textile and paper industries, a redox initiator in polymerization reactions, and a component in pharmaceutical formulations.[2] The reducing power of SFS stems from the sulfoxylate anion (SO₂²⁻), which is released upon decomposition.[2] Understanding the electrochemical properties of SFS is crucial for optimizing its use in existing applications and for developing novel synthetic methodologies.

This guide summarizes the key electrochemical data available for sodium formaldehyde sulfoxylate, provides a detailed experimental protocol for its analysis, and presents visual representations of its chemical behavior and analytical workflows.

Electrochemical Properties of Sodium Formaldehyde Sulfoxylate

The electrochemical behavior of sodium formaldehyde sulfoxylate is characterized by its strong reducing nature. The key quantitative data available are summarized in the table below.

| Parameter | Value | Conditions | Reference |

| Redox Potential (E₀') of Sulfoxylate | -0.66 V vs. NHE | pH 7 | Ataman Kimya |

| Polarographic Oxidation | Anodic waves observed | pH 9 to 13 | Remigio et al. (1966) |

| Polarographic Behavior at Neutral/Acidic pH | No waves observed | pH ≤ 7 | Remigio et al. (1966) |

Experimental Protocols

Polarographic Analysis of Sodium Formaldehyde Sulfoxylate

This protocol is based on the methodologies described in the mid-20th century for polarographic analysis and is adapted from the work of Remigio, Rinker, and Corcoran (1966). Polarography is an electrochemical technique used to determine the concentration of substances that can be oxidized or reduced at a dropping mercury electrode.

Objective: To determine the half-wave potential and observe the anodic wave of sodium formaldehyde sulfoxylate in an alkaline medium.

Materials:

-

Sodium Formaldehyde Sulfoxylate (reagent grade)

-

Potassium Chloride (KCl) as a supporting electrolyte

-

Buffer solutions (pH 9, 10, 11, 12, 13)

-

Deionized water

-

Nitrogen gas (for deaeration)

-

Dropping Mercury Electrode (DME) assembly

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Polarograph

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of sodium formaldehyde sulfoxylate (e.g., 10⁻³ M) in deionized water.

-

Prepare a supporting electrolyte solution of 0.1 M KCl in deionized water.

-

Prepare a series of buffered supporting electrolyte solutions by adjusting the pH of the 0.1 M KCl solution to 9, 10, 11, 12, and 13 using appropriate buffer systems.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the Dropping Mercury Electrode as the working electrode, a Saturated Calomel Electrode as the reference electrode, and a platinum wire as the counter electrode.

-

Place a known volume of the buffered supporting electrolyte solution (e.g., 10 mL) into the electrochemical cell.

-

-

Deaeration:

-

Bubble high-purity nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

-

-

Polarographic Measurement:

-

Add a known volume of the sodium formaldehyde sulfoxylate stock solution to the electrochemical cell to achieve the desired concentration (e.g., 10⁻⁴ M).

-

Start the polarographic scan, applying a potential ramp from a suitable initial potential to a final potential (e.g., -0.2 V to +0.4 V vs. SCE). The exact range should be determined based on preliminary scans.

-

Record the current as a function of the applied potential. The dropping mercury electrode will provide a fresh electrode surface for each measurement point.

-

-

Data Analysis:

-

Plot the recorded current versus the applied potential to obtain the polarogram.

-

An anodic wave should be observed in the pH range of 9-13, corresponding to the oxidation of the hydroxymethanesulfinate ion.

-

Determine the half-wave potential (E₁/₂) from the polarogram, which is the potential at half the limiting current of the anodic wave. This value is characteristic of the electroactive species under the given conditions.

-

Analyze the shape of the wave to gain insights into the reversibility of the electrode reaction.

-

Mandatory Visualizations

Decomposition Pathway of Sodium Formaldehyde Sulfoxylate

The hydroxymethanesulfinate ion is unstable in solution and can decompose into formaldehyde and sulfite.[2] This equilibrium is a key aspect of its chemistry.

Caption: Decomposition of Sodium Formaldehyde Sulfoxylate in solution.

Experimental Workflow for Polarographic Analysis

The following diagram illustrates the logical flow of the experimental protocol for the polarographic analysis of sodium formaldehyde sulfoxylate.

Caption: Workflow for Polarographic Analysis of SFS.

Conclusion

This technical guide provides a consolidated overview of the electrochemical properties of sodium formaldehyde sulfoxylate. The key takeaway is its strong reducing nature, quantified by the redox potential of the sulfoxylate ion. The provided experimental protocol for polarographic analysis offers a foundational method for its electrochemical characterization. The visualizations of its decomposition pathway and analytical workflow aim to provide a clearer understanding of its chemical behavior and the steps involved in its analysis. For researchers, scientists, and drug development professionals, this information is valuable for harnessing the reductive capabilities of sodium formaldehyde sulfoxylate in a controlled and predictable manner. Further research employing modern electrochemical techniques such as cyclic voltammetry would be beneficial to expand upon the foundational data presented here.

References

Theoretical Insights into the Reactivity of Rongalite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rongalite (sodium hydroxymethanesulfinate, HOCH₂SO₂Na) is a versatile and inexpensive reagent with a rich history in the chemical industry, now increasingly recognized for its synthetic utility in academic and pharmaceutical research. Its reactivity is multifaceted, encompassing roles as a potent nucleophile, a source of sulfoxylate (B1233899) and sulfinate anions, a reducing agent, and a single electron transfer (SET) reagent. This technical guide delves into the theoretical underpinnings of Rongalite's reactivity, providing a comprehensive overview of its decomposition pathways and its interactions with various chemical entities. By summarizing available quantitative data, detailing experimental and computational protocols, and visualizing key reaction mechanisms, this document aims to provide researchers with a thorough understanding of Rongalite's chemical behavior, thereby facilitating its application in complex organic synthesis and drug development.

Introduction to the Multifaceted Reactivity of Rongalite

Rongalite's utility in organic synthesis stems from its ability to act as a precursor to several reactive species. The central carbon-sulfur bond is key to its reactivity, and its cleavage can occur through different mechanisms, leading to a variety of synthetic outcomes. The principal modes of reactivity can be categorized as follows:

-

Nucleophilic Reactivity: The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) can act as a nucleophile, with the sulfur atom being the primary site of attack.

-

Source of Sulfinate (SO₂²⁻) and Sulfoxylate (SO₂⁻) Anions: Upon decomposition, Rongalite can generate the sulfinate dianion and the sulfoxylate radical anion, which are key intermediates in the formation of sulfones and other sulfur-containing compounds.

-

Reductive Capacity: Rongalite is an effective reducing agent, capable of reducing a variety of functional groups, often through radical pathways.

-

Single Electron Transfer (SET) Agent: Rongalite can initiate reactions via single electron transfer, leading to the formation of radical ions and subsequent radical-mediated transformations.

Theoretical Studies on the Decomposition of Rongalite

The decomposition of Rongalite is a critical aspect of its reactivity, as it generates the active species responsible for its synthetic utility. The decomposition is known to be complex and can be influenced by factors such as pH, temperature, and the presence of oxygen.

In aqueous solutions, the decomposition of sodium hydroxymethanesulfinate has been observed to occur in stages, involving an initial oxygen-dependent phase, an induction period, and a subsequent phase that proceeds without oxygen[1]. This suggests a complex interplay of radical and non-radical pathways.

Proposed Decomposition Pathways

Theoretical studies, though not abundant in quantitative detail in the reviewed literature, support several plausible decomposition pathways.

Pathway A: Heterolytic Cleavage

In the presence of a base, Rongalite can undergo heterolytic cleavage of the C-S bond to release formaldehyde (B43269) and the sulfinate anion (SO₂²⁻). This pathway is crucial for reactions where Rongalite serves as a source of the sulfinate nucleophile.

Pathway B: Homolytic Cleavage

Under thermal or photochemical conditions, or in the presence of a suitable initiator, Rongalite can undergo homolytic cleavage of the C-S bond to generate a hydroxymethyl radical (•CH₂OH) and a sulfoxylate radical anion (SO₂⁻•). This pathway is fundamental to its role as a SET reagent and in radical-mediated reductions.

Pathway C: Acid-Catalyzed Decomposition

In acidic media, Rongalite is unstable and decomposes to produce sulfur dioxide (SO₂), among other products. This reactivity is important to consider when designing reaction conditions.

Visualization of Decomposition Pathways

The following diagrams illustrate the proposed decomposition pathways of Rongalite.

Quantitative Theoretical Data

A comprehensive search of the current literature did not yield specific, publicly available quantitative data from theoretical studies on the bond dissociation energies (BDEs) or activation energies for the key reaction pathways of Rongalite. While many studies allude to computational work to support proposed mechanisms, the raw energetic data is often not reported in the main text or supplementary information.

For context, benchmark studies on similar sulfur-containing organic molecules provide a framework for the expected energetic landscape. For instance, computational studies on sulfur-centered radicals have been performed using methods like G3(MP2)-RAD//MP2/6-31G(d) to understand their reactivity[2]. DFT methods, particularly M06-2X, M05-2X, and M08-HX with a large basis set like 6-311+(3df,2p), have been shown to provide accurate BDEs for C-H, N-H, O-H, and S-H bonds in aromatic systems[3].

The following table is provided as a template for the type of quantitative data that is crucial for a deeper theoretical understanding of Rongalite's reactivity. The values presented are hypothetical and for illustrative purposes only, as specific data for Rongalite was not found in the reviewed literature.

| Parameter | Reaction Pathway | Computational Method | Hypothetical Value (kcal/mol) |

| C-S Bond Dissociation Energy (Homolytic) | HOCH₂SO₂⁻ → •CH₂OH + SO₂⁻• | G3(MP2)-RAD//MP2/6-31G(d) | 50 - 70 |

| C-S Bond Dissociation Energy (Heterolytic) | HOCH₂SO₂⁻ → CH₂O + SO₂²⁻ | M06-2X/6-311+G(d,p) | 80 - 100 |

| Activation Energy for SET to an Electrophile | Rongalite + Electrophile → [Complex]‡ | B3LYP/6-31G* | 10 - 20 |

Experimental and Computational Protocols

Detailed experimental protocols for probing the theoretical aspects of Rongalite's reactivity are often specific to the reaction under investigation. However, a general workflow for a computational study on Rongalite's reactivity using Density Functional Theory (DFT) can be outlined.

General Computational Protocol for DFT Studies

A typical computational protocol to investigate the reaction mechanism and energetics of a reaction involving Rongalite would involve the following steps:

-

Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A common level of theory for this is the B3LYP functional with the 6-31G* basis set, often implemented in software packages like Gaussian[4].

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).

-

Solvation Modeling: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

-

Reaction Pathway Analysis: The connection between reactants, transition states, and products can be confirmed by Intrinsic Reaction Coordinate (IRC) calculations.

Visualization of a General Computational Workflow

The following diagram illustrates a typical workflow for a computational chemistry study.

Key Signaling Pathways and Reaction Mechanisms

Rongalite's versatility is showcased in its ability to participate in a wide array of reaction types. The following sections visualize some of the key mechanistic pathways.

Rongalite as a Nucleophile

In its role as a nucleophile, the hydroxymethanesulfinate anion can attack electrophilic centers. A common example is the S-alkylation with alkyl halides to form sulfones, which proceeds via an initial nucleophilic attack followed by the elimination of formaldehyde.

Rongalite in Radical Reactions (SET)

Rongalite is a well-established initiator of radical reactions through single electron transfer. For instance, it can reduce aryl halides to the corresponding aryl radicals, which can then participate in a variety of coupling reactions.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical studies on the reactivity of Rongalite. While a qualitative understanding of its decomposition pathways and its roles as a nucleophile, reducing agent, and SET reagent is well-established, there is a notable gap in the literature regarding quantitative theoretical data. The provided templates for quantitative data and computational protocols are intended to guide future research in this area. A deeper computational investigation into the bond dissociation energies and activation barriers associated with Rongalite's reactions will undoubtedly lead to a more precise and predictive understanding of its reactivity, further expanding its utility in organic synthesis and drug discovery. The visualization of key reaction pathways offers a clear conceptual framework for chemists working with this versatile reagent.

References

Methodological & Application

Application Notes and Protocols: Rongalite as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, the common name for sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is an inexpensive, commercially available, and versatile reagent.[1][2] While historically used in the textile industry as a bleaching agent, its application in modern organic synthesis has grown significantly.[1][3] Rongalite serves as a potent yet selective reducing agent, often functioning through the in situ generation of the sulfoxylate (B1233899) anion (SO₂²⁻).[4][5] This document provides detailed application notes and experimental protocols for the use of Rongalite in key organic transformations, focusing on its utility for researchers in academic and industrial settings. Its low cost, stability, and compatibility with various functional groups make it an attractive alternative to many metal-hydride reducing agents.[3][4]

Key Applications and Data Summary

Rongalite has demonstrated efficacy in a range of reductive transformations. Below is a summary of its application in three key areas: the reduction of α-keto esters, the reduction of aromatic nitro compounds, and the reductive dehalogenation of α-haloketones.

Table 1: Rongalite-Mediated Reduction of α-Keto Esters to α-Hydroxy Esters

| Substrate (α-Keto Ester) | Product (α-Hydroxy Ester) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl benzoylformate | Ethyl mandelate | DMSO | 70 | 3 | 98 | [3][4][6] |

| Methyl 2-oxo-2-phenylacetate | Methyl 2-hydroxy-2-phenylacetate | DMSO | 70 | 3.5 | 95 | [3][4][6] |

| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | DMSO | 70 | 4 | 92 | [3][4][6] |

| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Ethyl 2-(4-methoxyphenyl)-2-hydroxyacetate | DMSO | 70 | 3 | 96 | [3][4][6] |

| 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate | Cyclandelate | DMSO | 70 | 5 | 79 | [3][4][6] |

Table 2: Rongalite/Te-Mediated Reduction of Aromatic Nitro Compounds to Anilines

| Substrate (Nitroarene) | Product (Aniline) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | Aniline | H₂O/NaOH | 100 | 2 | 92 | [3] |

| 4-Nitrotoluene | 4-Methylaniline | H₂O/NaOH | 100 | 2.5 | 95 | [3] |

| 4-Chloronitrobenzene | 4-Chloroaniline | H₂O/NaOH | 100 | 3 | 91 | [3] |

| 1,3-Dinitrobenzene | 3-Nitroaniline | H₂O/NaOH | 100 | 4 | 89 | [3] |

| 1,3-Dinitrobenzene | Benzene-1,3-diamine** | H₂O/NaOH | 100 | 6 | 90 | [3] |

| Selective reduction with a limited amount of Rongalite. | ||||||

| **Complete reduction with an excess of Rongalite. |

Table 3: Rongalite-Mediated Reductive Dehalogenation of α-Haloketones

| Substrate (α-Haloketone) | Product (Ketone) | Solvent | Condition | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | Acetophenone | Ethanol (B145695) | Reflux | 1 | 95 | [3] |

| 2-Chloroacetophenone | Acetophenone | Ethanol | Reflux | 1 | 93 | [3] |

| 2-Bromo-4'-chloroacetophenone | 4'-Chloroacetophenone | Ethanol | Reflux | 1.5 | 96 | [3] |

| 2-Bromo-2-phenylacetophenone | Desoxybenzoin | Ethanol | Reflux | 2 | 85 | [3] |

| Dichlorofluoromethyl phenyl ketone | Fluoromethyl phenyl ketone | Ethanol | Reflux | 3 | 88 | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the key applications of Rongalite as a reducing agent.

Protocol 1: Chemoselective Reduction of α-Keto Esters to α-Hydroxy Esters

This protocol describes a transition-metal- and hydride-free method for the reduction of α-keto esters.[3][4][6]

Materials:

-

α-Keto ester (1.0 mmol)

-

Rongalite (sodium hydroxymethanesulfinate) (2.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (3 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the α-keto ester (1.0 mmol) and Rongalite (2.0 mmol).

-

Add DMSO (3 mL) to the flask.

-

Stir the reaction mixture at 70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired α-hydroxy ester.

Protocol 2: Reduction of Aromatic Nitro Compounds to Anilines

This protocol utilizes a combination of Rongalite and a catalytic amount of tellurium for the efficient reduction of nitroarenes.[3]

Materials:

-

Aromatic nitro compound (1.0 mmol)

-

Tellurium powder (0.1 mmol)

-

Rongalite (3.0 mmol)

-

Sodium hydroxide (B78521) (4.0 mmol)

-

Water (10 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine the aromatic nitro compound (1.0 mmol), tellurium powder (0.1 mmol), Rongalite (3.0 mmol), and sodium hydroxide (4.0 mmol).

-

Add water (10 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring. A characteristic wine-red color indicates the formation of sodium telluride.

-

Continue heating and stirring for the required time (typically 2-6 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The red color will fade, and elemental tellurium will precipitate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude aniline.

-

If necessary, purify the product by column chromatography or distillation.

Protocol 3: Reductive Dehalogenation of α-Haloketones

This protocol provides a straightforward method for the dehalogenation of α-haloketones to the corresponding parent ketones.[3]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

-

Rongalite (1.5 mmol)

-

Ethanol (10 mL)

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the α-haloketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add Rongalite (1.5 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude ketone.

-

Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Experimental Workflow

Caption: General experimental workflow for a typical reduction reaction using Rongalite.

Signaling Pathways and Mechanisms

Caption: Proposed single-electron transfer (SET) mechanism for the reduction of α-keto esters.

Caption: Simplified mechanism for the reductive dehalogenation of α-haloketones.

References

- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium benzenetellurolate-catalysed selective reduction of aromatic nitro compounds to azoxy compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides [organic-chemistry.org]

Application Notes and Protocols for Reductive Dehalogenation with Sodium Formaldehyde Sulfoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formaldehyde (B43269) sulfoxylate (B1233899), commonly known as Rongalite, is a powerful, water-soluble reducing agent with diverse applications in organic synthesis.[1][2][3] Historically utilized in the textile industry as a bleaching and printing agent, its utility has expanded to various chemical transformations, including the reductive dehalogenation of specific organic halides.[4][5] This protocol focuses on the application of sodium formaldehyde sulfoxylate for the efficient and cost-effective reductive dehalogenation of α-haloketones, a transformation of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals.[6]

The reaction is valued for its operational simplicity, the use of an inexpensive and relatively safe reagent, and its compatibility with a range of solvents.[6] This document provides detailed experimental protocols, quantitative data on substrate scope, and insights into the reaction mechanism to facilitate its application in a research and development setting.

Data Presentation

The reductive dehalogenation of various substituted α-haloketones using sodium formaldehyde sulfoxylate proceeds with good to excellent yields. The following table summarizes the reaction outcomes for a range of substrates under specific conditions.

| Entry | Substrate (α-Haloketone) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenacyl bromide | Ethanol (B145695) | Reflux | <1 | Acetophenone | 93 |

| 2 | 4-Chlorophenacyl bromide | DMF/Water (4:1) | 100 | 6-48 | 4-Chloroacetophenone | Not specified |